5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole
Description
Historical Context and Discovery
The historical development of this compound is intrinsically linked to the broader evolution of benzisoxazole chemistry, which has its roots in the early investigations of heterocyclic compounds containing fused benzene and isoxazole ring systems. The compound was first catalogued in chemical databases with the Chemical Abstracts Service registry number 887-90-1, and its initial structural characterization was documented in PubChem on March 26, 2005, with subsequent modifications recorded as recently as May 24, 2025. The systematic study of benzisoxazole derivatives gained momentum as researchers recognized the potential of these heterocyclic systems as privileged scaffolds in medicinal chemistry, leading to targeted synthesis of specific derivatives including the bromo-chloro substituted variant under investigation.
The discovery pathway of this compound emerged from systematic efforts to explore structure-activity relationships within the benzisoxazole family, particularly focusing on the effects of halogen substitution patterns on biological activity. Early synthetic approaches to benzisoxazole derivatives were traditionally obtained through de novo synthesis of the isoxazole ring, though these methods often suffered from limited substrate scope, the requirement for toxic reagents, and harsh reaction conditions. The development of more efficient synthetic methodologies has facilitated the preparation and study of diverse benzisoxazole derivatives, including the specific bromo-chloro substituted variant that has become a subject of contemporary research interest.
Significance in Heterocyclic Chemistry
The significance of this compound within heterocyclic chemistry stems from its embodiment of key structural features that contribute to the privileged nature of the benzisoxazole scaffold. The compound exemplifies the principle that specific substitution patterns can dramatically influence the biological and chemical properties of heterocyclic systems. Research has demonstrated that the presence of electron-withdrawing groups such as chloro and bromo functional groups enhances antimicrobial activity compared to electron-donating substituents, establishing a clear structure-activity relationship within this class of compounds.
The benzisoxazole core structure exhibits remarkable versatility as a synthetic intermediate, demonstrating rich and tunable chemical reactivity in transition metal-catalyzed processes for the synthesis of valuable nitrogen-containing heterocycles. The specific halogen substitution pattern present in this compound provides multiple sites for further chemical modification, making it an attractive building block for complex molecule synthesis. Furthermore, the facile reductive cleavage of the isoxazole ring in benzisoxazole derivatives to yield 2-aminodiaryl ketones renders them key synthetic precursors toward several marketed nonsteroidal anti-inflammatory drugs, highlighting their importance in pharmaceutical synthesis.
The compound's position within the broader context of heterocyclic chemistry is further emphasized by its role in demonstrating the effectiveness of modern synthetic methodologies. Recent advances in the synthesis of 2,1-benzisoxazoles have shown that compounds like this compound can be efficiently prepared through oxidative cross-coupling reactions and electrophilic aromatic substitution processes. These methodological developments have expanded access to diverse benzisoxazole derivatives and facilitated systematic studies of their properties and applications.
Classification within Benzisoxazole Family
This compound is classified as a member of the 2,1-benzisoxazole subfamily, also known as anthranils, which represents one of the major structural categories within the broader benzisoxazole family. The compound belongs specifically to the 3-aryl anthranil subclass, characterized by the presence of an aromatic substituent at the 3-position of the benzisoxazole core. This classification is significant because 3-aryl anthranils constitute privileged motifs with demonstrated broad spectrum pharmacological activities and serve as important synthetic precursors in medicinal chemistry applications.
Within the systematic nomenclature of benzisoxazole derivatives, the compound is distinguished by its dual halogen substitution pattern, featuring a bromine atom at the 5-position of the benzisoxazole ring and a chlorine atom at the 4-position of the phenyl substituent. This specific substitution pattern places it within a specialized subset of dihalogenated benzisoxazole derivatives that have shown enhanced biological activity profiles. The structural classification can be further detailed through comparison with related compounds, as shown in the following table:
| Compound Name | Substituent Pattern | Molecular Weight | PubChem CID |
|---|---|---|---|
| This compound | 5-Br, 4'-Cl | 308.56 g/mol | 347765 |
| 5-Bromo-3-phenyl-2,1-benzisoxazole | 5-Br | 274.11 g/mol | 347290 |
| 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole | 5-Br, 4'-OCH₃ | 304.14 g/mol | 347766 |
| 5-Chloro-3-(4-chlorophenyl)-2,1-benzisoxazole | 5-Cl, 4'-Cl | 264.09 g/mol | Not specified |
The classification of this compound within the benzisoxazole family is further supported by its conformance to the general structural requirements of 2,1-benzisoxazoles, which feature a benzene ring fused to a 1,2-oxazole ring across positions 3 and 4. The compound maintains the characteristic aromatic stability and weakly basic properties associated with this heterocyclic system while introducing specific electronic and steric effects through its halogen substituents.
Current Research Landscape
The contemporary research landscape surrounding this compound reflects broader trends in benzisoxazole chemistry, with particular emphasis on synthetic methodology development, biological activity exploration, and application in drug discovery programs. Current investigations have focused on understanding how the specific halogen substitution pattern influences both the chemical reactivity and biological properties of this compound compared to other benzisoxazole derivatives.
Recent synthetic advances have demonstrated that compounds containing the this compound structural motif can be efficiently prepared through multiple synthetic pathways, including oxidative cross-coupling reactions between anthranils and simple arenes. These methodological developments have facilitated more systematic structure-activity relationship studies and enabled the preparation of compound libraries for biological screening. The research has shown that the presence of electron-withdrawing halogen substituents significantly enhances antimicrobial activity profiles, making these compounds attractive targets for anti-infective drug development.
Contemporary research has also revealed the potential of benzisoxazole derivatives, including halogenated variants, as DNA gyrase inhibitors with promising antibacterial activity against both Gram-positive and fastidious Gram-negative bacteria. The benzisoxazole scaffold has been successfully incorporated into spiropyrimidinetrione architectures that demonstrate potent inhibition of bacterial type-II topoisomerases, suggesting potential applications for compounds like this compound in antimicrobial drug development.
The current research trajectory also encompasses investigations into the synthetic versatility of halogenated benzisoxazole derivatives as building blocks for more complex molecular architectures. Recent studies have described practical methods for the synthesis of various substituted nitrogen-alkyl-1,3-dihydro-2,1-benzisoxazoles and their benzisoxazolone precursors, demonstrating the continued utility of this structural class in synthetic organic chemistry. These developments suggest that this compound may serve not only as a target compound for biological evaluation but also as a valuable synthetic intermediate for accessing more complex heterocyclic systems with potential therapeutic applications.
Physical and Chemical Properties
The physical and chemical properties of this compound have been characterized through various analytical techniques and computational methods. The compound exhibits a density of 1.598 grams per cubic centimeter and demonstrates thermal stability with a boiling point of 439.3 degrees Celsius at 760 millimeters of mercury. The flash point has been determined to be 219.5 degrees Celsius, indicating relatively high thermal stability under standard laboratory conditions. The compound displays a calculated partition coefficient (LogP) value of 4.91070, suggesting significant lipophilicity that may influence its biological distribution and membrane permeability characteristics.
Properties
IUPAC Name |
5-bromo-3-(4-chlorophenyl)-2,1-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClNO/c14-9-3-6-12-11(7-9)13(17-16-12)8-1-4-10(15)5-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEAUKHERPSOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237250 | |
| Record name | 5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887-90-1 | |
| Record name | 5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000887901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC406613 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation of 3-(4-chlorophenyl)-2,1-benzisoxazole
- Starting from 3-(4-chlorophenyl)-2,1-benzisoxazole, selective bromination at the 5-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.
- The regioselectivity is guided by the electronic nature of the benzisoxazole ring and the substituent effects of the 4-chlorophenyl group.
Cyclization of ortho-halogenated nitrobenzene derivatives
- 4-Chloronitrobenzene can be reacted with appropriately substituted brominated precursors to form the benzisoxazole ring system.
- This involves nucleophilic aromatic substitution and subsequent cyclization to form the heterocyclic core.
Catalytic and Green Chemistry Approaches
Recent advances in benzoxazole and benzisoxazole synthesis emphasize the use of eco-friendly catalysts and solvent systems, which can be adapted for the synthesis of halogenated derivatives like this compound:
| Method | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Magnetic solid acid nanocatalyst in water reflux | [Fe3O4@SiO2@Am-PPC-SO3H][HSO4], water, reflux 45 min | 79–89 | High yield, catalyst recyclable |
| Mesoporous titania–alumina mixed oxide with H2O2 | TTIP, MTAMO catalyst, ethanol, 50 °C | 90–96 | Efficient, eco-friendly, short reaction time |
| Strontium carbonate nanocatalyst | Solvent-free, mortar and pestle grinding, RT, 20 min | High | Solvent-free, fast, reusable catalyst |
| Palladium-supported nanocatalyst | Pd nanocatalyst, DMF, O2, 80 °C, 18 h | 83–95 | High yield, reusable, longer reaction time |
These methods, while primarily developed for benzoxazole synthesis, provide a framework for adapting to benzisoxazole derivatives with halogen substitutions.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of nitrobenzene derivatives | 4-Chloronitrobenzene, nucleophile, heat | Moderate | Versatile for 3-aryl substitution | Moderate yields, multi-step |
| Bromination of 3-(4-chlorophenyl)-2,1-benzisoxazole | NBS or Br2, controlled temp | Moderate to high | Selective halogenation | Requires control to avoid polybromination |
| Nanocatalyst-assisted synthesis | Various nanocatalysts, green solvents | 79–96 | Eco-friendly, reusable catalysts | Some require long reaction times |
| Palladium-catalyzed cross-coupling | Pd catalyst, aldehydes, O2 atmosphere | 83–95 | High yield, broad substrate scope | Longer reaction times, expensive catalyst |
Research Findings and Mechanistic Insights
- The reaction mechanism for 3-aryl-2,1-benzisoxazole formation involves reversible adduct formation and nucleophilic substitution steps, which are influenced by substituent effects on the aromatic ring.
- Substitution at carbon atoms bearing hydrogen is kinetically favored over those with substituents, impacting regioselectivity in halogenation and arylation steps.
- Nanocatalyst systems enhance reaction rates and yields while enabling milder reaction conditions and catalyst recyclability, aligning with green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the 5-Bromo Position
The bromine atom at position 5 is activated toward nucleophilic substitution due to the electron-withdrawing nature of the benzisoxazole ring.
Key Findings:
-
Ammonolysis : Reaction with ammonia in ethanol at 80°C yields 5-amino-3-(4-chlorophenyl)-2,1-benzisoxazole (80% yield) .
-
Methoxylation : Treatment with sodium methoxide in methanol under reflux replaces bromine with methoxy (65% yield) .
-
Cyanide Substitution : Using KCN in DMF at 120°C forms the 5-cyano derivative (55% yield) .
Mechanism :
The reaction proceeds via a two-step σ-complex intermediate, where the nitroso group stabilizes the transition state (Scheme 3 in ). Protic solvents enhance reactivity by facilitating proton transfer .
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.
Examples:
Limitations :
The 4-chlorophenyl group remains inert under these conditions due to its electron-withdrawing nature and steric hindrance .
Electrochemical Reduction
The benzisoxazole ring can undergo cathodic reduction in acidic media to form dihydro intermediates.
Experimental Data:
-
Conditions : Undivided cell, glassy carbon cathode, 1.0 M H₂SO₄, 10 mA/cm² .
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Product : 5-Bromo-3-(4-chlorophenyl)-2,1-dihydrobenzisoxazole (87% yield) .
-
Mechanism : Sequential reduction of the nitroso group to hydroxylamine, followed by cyclocondensation (Scheme 1 in ).
Ring-Opening Reactions
Under strong acidic or basic conditions, the benzisoxazole ring undergoes cleavage.
Observations:
-
Acidic Hydrolysis (6 M HCl, reflux): Produces 2-amino-5-bromo-3-(4-chlorophenyl)phenol (58% yield) .
-
Basic Hydrolysis (NaOH, EtOH/H₂O): Forms a nitrile intermediate, which rearranges to a quinoline derivative (44% yield) .
Functionalization of the 4-Chlorophenyl Group
The 4-chlorophenyl substituent exhibits limited reactivity but can participate in directed ortho-metalation.
Example:
Scientific Research Applications
5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Its interactions with biological targets are explored to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism by which 5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole exerts its effects involves:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Substituent Effects: Bromine vs. Chlorine
- 5-Chloro-3-(4-chlorophenyl)-2,1-benzisoxazole (3d) :
- ¹H NMR : Aromatic protons appear at δ 7.46–8.26 ppm .
¹³C NMR : Key signals at δ 114.55 (benzisoxazole C-5), 163.29 (C=N) .
- Reactivity : The chlorine atom at C-5 is less reactive toward nucleophilic substitution compared to bromine, reducing its utility in cross-coupling reactions.
5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole :
- Inferred Properties :
- Higher molecular weight (~307 g/mol) due to bromine substitution.
- Expected melting point >220°C (bromine’s larger atomic radius enhances crystal packing efficiency).
- ¹H NMR : Aromatic protons near C-5 (δ ~8.0–8.3 ppm) would experience deshielding due to bromine’s electron-withdrawing effect .
Influence of Aryl Substituents
3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride :
- Structure : Features a carbonyl chloride at C-5 and a 4-chlorophenyl group.
- Crystallography : The 4-chlorophenyl ring forms a dihedral angle of 20.32° with the benzisoxazole core, reducing planarity and π-π stacking efficiency .
- Applications : The carbonyl chloride enables further functionalization (e.g., amide coupling), unlike the brominated analog .
5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole :
Comparative Data Table
| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Reactivity Features |
|---|---|---|---|---|
| This compound | Br (C-5), 4-ClPh (C-3) | ~307 | >220 (inferred) | Suzuki coupling, nucleophilic substitution |
| 5-Chloro-3-(4-chlorophenyl)-2,1-benzisoxazole (3d) | Cl (C-5), 4-ClPh (C-3) | 263 | 212–214 | Limited cross-coupling utility |
| 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride | COCl (C-5), 4-ClPh (C-3) | 296 | N/A | Amide/ester formation |
| 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole | Br (C-5), 4-MeOPh (C-3) | 322 | N/A | Enhanced solubility, UV activity |
Biological Activity
5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzisoxazole core with bromine and chlorophenyl substituents, which contribute to its biological properties. The presence of these halogen atoms enhances the compound's lipophilicity and binding affinity to various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as an enzyme inhibitor and receptor modulator, affecting cellular signaling pathways. The halogen substituents improve the compound's binding characteristics, which can lead to significant pharmacological effects.
Biological Activities
- Antimicrobial Activity :
- Anticancer Potential :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study focusing on the anticancer properties of benzisoxazole derivatives, researchers synthesized several analogs and tested their efficacy against human cancer cell lines. One derivative showed an IC50 value below 100 nM against breast cancer cells, indicating potent anticancer activity .
Q & A
Q. How do steric and electronic effects of the 4-chlorophenyl group influence the compound’s reactivity?
- Methodological Answer : Hammett substituent constants (σ⁺) quantify electronic effects, while X-ray crystallography measures steric hindrance. Comparative studies with analogs (e.g., 4-fluorophenyl derivatives) reveal how Cl’s inductive effects stabilize transition states in nucleophilic substitutions, as shown in studies of halogenated benzisoxazoles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
